Tritc, mritc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

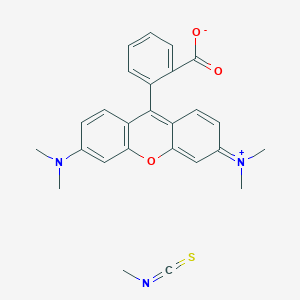

Molecular Formula |

C26H25N3O3S |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;methylimino(sulfanylidene)methane |

InChI |

InChI=1S/C24H22N2O3.C2H3NS/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-2-4/h5-14H,1-4H3;1H3 |

InChI Key |

NCHZOYJWWSJKFP-UHFFFAOYSA-N |

Canonical SMILES |

CN=C=S.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Excitation and Emission of TRITC for Researchers and Drug Development Professionals

Tetramethylrhodamine isothiocyanate (TRITC) is a widely utilized fluorophore in fluorescence microscopy and other fluorescence-based applications. As a derivative of rhodamine, it exhibits a characteristic red-orange fluorescence upon excitation. This guide provides a comprehensive overview of the spectral properties of TRITC, detailed experimental protocols for its use, and a visual representation of a common experimental workflow.

Core Photophysical Properties of TRITC

TRITC's utility as a fluorescent probe is defined by its excitation and emission characteristics, which are crucial for designing and executing fluorescence microscopy experiments. The efficiency of fluorescence is further described by its extinction coefficient and quantum yield.

Excitation and Emission Spectra

The excitation and emission spectra of TRITC are key to selecting appropriate light sources and filter sets for imaging. While the precise peak wavelengths can vary slightly depending on the solvent environment and conjugation to a biomolecule, the general ranges are well-established.[1][2] The excitation maximum is typically in the green spectral region, while the emission maximum is in the orange-red region.[3]

| Photophysical Parameter | Value | Solvent/Condition |

| Peak Excitation Wavelength (λex) | 541 - 557 nm | Methanol, PBS |

| Peak Emission Wavelength (λem) | 570 - 578 nm | Methanol, PBS |

| Molar Extinction Coefficient (ε) | 85,000 - 100,000 cm⁻¹M⁻¹ | Methanol, PBS |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.25 | Aqueous Buffer |

| Fluorescence Lifetime (τ) | 1 - 4 ns | Varies with conjugation and environment |

Table 1: Summary of Quantitative Data for TRITC Photophysical Properties. The data presented are compiled from multiple sources to provide a comprehensive overview.[4][5][6][7] The exact values can be influenced by factors such as the local chemical environment and conjugation status.[8]

Experimental Protocols

The isothiocyanate group of TRITC allows for its covalent conjugation to primary amines on proteins and other biomolecules, making it a valuable tool for fluorescent labeling.[9]

Protocol for Antibody Conjugation with TRITC

This protocol outlines the steps for labeling an antibody with TRITC.

Materials:

-

Antibody solution (e.g., 6 mg/mL in amine-free buffer)

-

TRITC (dissolved in DMSO at 1 mg/mL)

-

Conjugation buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0)

-

Gel filtration column for purification

Procedure:

-

Prepare the Antibody: Dialyze the antibody solution against the conjugation buffer to remove any amine-containing buffers (e.g., Tris).

-

Prepare TRITC Solution: Immediately before use, dissolve TRITC in DMSO to a concentration of 1 mg/mL.

-

Conjugation Reaction: While gently stirring, slowly add the TRITC solution to the antibody solution. A common starting point is a 20-fold molar excess of TRITC to the antibody.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous stirring.

-

Purification: Remove the unreacted TRITC and byproducts by passing the conjugation mixture through a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugated antibody at 280 nm (for the protein) and the absorbance maximum of TRITC (around 550 nm). The extinction coefficients for both the antibody and TRITC are used in this calculation.[10]

-

Storage: Store the TRITC-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

Experimental Workflow: Indirect Immunofluorescence

Indirect immunofluorescence is a common technique that utilizes a TRITC-conjugated secondary antibody to detect a primary antibody bound to a specific target antigen within a cell or tissue sample. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

Figure 1: Indirect Immunofluorescence Workflow.

The diagram above illustrates the key steps in a typical indirect immunofluorescence experiment. The process begins with preparing the biological sample, followed by the sequential addition of primary and TRITC-conjugated secondary antibodies, and concludes with imaging using a fluorescence microscope.

References

- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 2. Absorption and emission UV-Vis spectra of the TRITC fluorophore molecule in solution: a quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. optolongfilter.com [optolongfilter.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Spectral properties of tetramethylrhodamine (TRITC). | AAT Bioquest [aatbio.com]

- 6. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 7. Extinction Coefficient [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 8. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

TRITC Fluorescent Dye: A Comprehensive Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylrhodamine isothiocyanate (TRITC) is a well-established, amine-reactive fluorescent dye belonging to the rhodamine family. Characterized by its bright orange-red fluorescence, TRITC has been an indispensable tool in a myriad of biological and biomedical research applications, including immunofluorescence microscopy, flow cytometry, and fluorescence-based assays. This technical guide provides an in-depth exploration of the core mechanism of action of TRITC, its key photophysical properties, and detailed protocols for its application in labeling and imaging.

Core Mechanism of Action

The primary mechanism of action for TRITC as a fluorescent label lies in the reactivity of its isothiocyanate (-N=C=S) functional group. This group readily undergoes a covalent reaction with primary amine groups (-NH₂) present on biomolecules, such as the ε-amino groups of lysine residues in proteins.[1] The reaction, which proceeds efficiently under mild basic conditions (pH 8-9), forms a stable thiourea linkage, covalently attaching the fluorescent rhodamine core to the target molecule.[1][2]

This covalent conjugation is the cornerstone of TRITC's utility, enabling the stable and specific labeling of proteins, antibodies, and other amine-containing biomolecules for subsequent visualization and analysis. The rhodamine core of TRITC is responsible for its fluorescent properties. Upon excitation with light of an appropriate wavelength, the delocalized π-electron system of the xanthene structure is promoted to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the excited state and subsequently returns to the ground state by emitting a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.

dot

Physicochemical and Spectroscopic Properties

TRITC is commercially available as a mixture of two isomers, 5-TRITC and 6-TRITC, which differ in the substitution pattern on the bottom phenyl ring.[2] These isomers exhibit very similar spectral properties.[2] The dye is typically a dark red powder, soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]

Quantitative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic properties of TRITC. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule.

| Property | Value | Solvent/Conditions | Reference(s) |

| Excitation Maximum (λex) | 544 - 560 nm | DMSO, Aqueous Buffers | [2][3] |

| Emission Maximum (λem) | 570 - 590 nm | DMSO, Aqueous Buffers | [2][3] |

| Molar Extinction Coefficient (ε) | ~85,000 M⁻¹cm⁻¹ | Methanol | [4] |

| Fluorescence Quantum Yield (Φ) | High (often cited qualitatively) | Varies with environment | [1][2] |

| Molecular Formula | C₂₅H₂₁N₃O₃S | N/A | [2] |

| Molecular Weight | 443.54 g/mol | N/A | [2] |

Experimental Protocols

Protein Labeling with TRITC

This protocol provides a general procedure for the covalent labeling of proteins with TRITC. Optimization may be required for specific proteins and applications.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 9.0)

-

TRITC (dissolved in anhydrous DMSO or DMF at 1-10 mg/mL immediately before use)

-

Purification column (e.g., Sephadex G-25 gel filtration column)

-

Dialysis tubing (10-14 kDa MWCO) or centrifugal filtration units

-

Amine-free buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a suitable concentration. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete for reaction with TRITC.[1]

-

TRITC Solution Preparation: Immediately before use, dissolve TRITC in anhydrous DMSO or DMF to the desired concentration.

-

Labeling Reaction: While gently stirring, slowly add the TRITC solution to the protein solution. The molar ratio of TRITC to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of TRITC is common.[1]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the TRITC-labeled protein from unreacted dye and byproducts. This is a critical step to reduce non-specific background fluorescence.

-

Gel Filtration: Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with an appropriate buffer (e.g., PBS). The larger, labeled protein will elute first, while the smaller, unreacted dye molecules will be retained.

-

Dialysis: Alternatively, dialyze the reaction mixture against a large volume of an appropriate buffer (e.g., PBS) with several buffer changes over 24-48 hours to remove unreacted TRITC.[5]

-

dot

References

- 1. shop.tdblabs.se [shop.tdblabs.se]

- 2. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 3. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 4. Development of a high quantum yield dye for tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

TRITC Spectra in Microscopy: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetramethylrhodamine Isothiocyanate (TRITC), a widely used fluorophore in fluorescence microscopy. We will delve into its spectral properties, provide detailed experimental protocols for its use, and illustrate its application in studying cellular signaling pathways.

Core Spectral and Photophysical Properties of TRITC

TRITC is a derivative of rhodamine, known for its bright orange-red fluorescence. Its isothiocyanate group allows for covalent conjugation to primary amines on proteins, most notably antibodies, making it a valuable tool for immunofluorescence.[1] While still widely used, it is worth noting that more photostable and brighter alternatives are now available.[2]

Below is a summary of the key quantitative data for TRITC, essential for designing and optimizing microscopy experiments.

| Property | Value | Notes |

| Excitation Maximum (λex) | 544 - 557 nm | The optimal wavelength for exciting the fluorophore. A 532 nm laser line is commonly used.[2] |

| Emission Maximum (λem) | 570 - 576 nm | The peak wavelength of the emitted fluorescent light. |

| Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum. |

| Quantum Yield (Φ) | ~0.2-0.4 | The efficiency of converting absorbed photons into emitted photons. This can be lower than other common fluorophores like FITC.[1] |

| Recommended Filter Set | Green Excitation | A standard green excitation filter set is typically used for TRITC imaging. |

Experimental Protocols

Detailed and optimized protocols are critical for successful and reproducible results. The following sections provide in-depth methodologies for antibody conjugation and immunofluorescence staining using TRITC.

TRITC-Antibody Conjugation

This protocol outlines the steps for covalently labeling an antibody with TRITC. The isothiocyanate group of TRITC reacts with primary amine groups on the antibody, primarily on lysine residues, to form a stable thiourea bond.

Materials:

-

Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

-

TRITC (Tetramethylrhodamine Isothiocyanate)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation: Dialyze the purified antibody against the conjugation buffer overnight at 4°C to remove any amine-containing substances and to adjust the pH. After dialysis, determine the antibody concentration.

-

TRITC Solution Preparation: Immediately before use, dissolve TRITC in DMSO to a concentration of 1 mg/mL.

-

Conjugation Reaction:

-

Slowly add the TRITC solution to the antibody solution while gently stirring. A common starting point is a 10:1 to 20:1 molar excess of TRITC to antibody.[3] The optimal ratio may need to be determined empirically for each antibody.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle mixing.

-

-

Purification:

-

Remove unconjugated TRITC using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

-

Alternatively, dialyze the conjugate against PBS at 4°C with several buffer changes until no free dye is observed in the dialysate.

-

-

Determination of Degree of Labeling (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TRITC).

-

Calculate the protein concentration and the concentration of conjugated TRITC to determine the molar ratio of dye to antibody.

-

-

Storage: Store the TRITC-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C in small aliquots.

TRITC Antibody Conjugation Workflow

Immunofluorescence Staining of Adherent Cells

This protocol provides a detailed workflow for staining adherent cells using a TRITC-conjugated secondary antibody.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum from the secondary antibody host species in PBS)[4]

-

Primary Antibody (specific to the target antigen)

-

TRITC-conjugated Secondary Antibody (reactive against the primary antibody host species)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

Procedure:

-

Cell Preparation:

-

Wash the cells grown on coverslips twice with PBS.

-

-

Fixation:

-

Incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the coverslips with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the TRITC-conjugated secondary antibody in Blocking Buffer.

-

Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

-

Counterstaining (Optional):

-

Incubate the cells with a nuclear counterstain like DAPI for 1-5 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

-

Imaging:

-

Visualize the fluorescence using a microscope equipped with a suitable filter set for TRITC. Store the slides at 4°C in the dark.

-

References

A Technical Guide to TRITC (Tetramethylrhodamine Isothiocyanate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine isothiocyanate (TRITC) is a well-established, amine-reactive fluorophore belonging to the rhodamine family of dyes.[1] For decades, it has been a workhorse in various biological applications due to its bright orange-red fluorescence, straightforward conjugation chemistry, and broad utility.[2][3] TRITC is commonly used for labeling proteins, particularly antibodies, and other biomolecules for visualization in techniques such as fluorescence microscopy, immunofluorescence, and flow cytometry.[2]

This guide provides a comprehensive overview of the core properties, experimental protocols, and key characteristics of TRITC to assist researchers in its effective application.

Core Photophysical and Chemical Properties

TRITC's utility is defined by its distinct spectral characteristics, which are crucial for designing robust fluorescence experiments and selecting appropriate instrument settings. The isothiocyanate group allows for covalent labeling of primary amines on biomolecules.[4]

Quantitative Data Summary

The key photophysical properties of TRITC are summarized in the table below. It is important to note that these values can vary slightly depending on the solvent, conjugation state, and the specific isomer (5-TRITC or 6-TRITC).[1]

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550 - 557 nm | [3][5] |

| Emission Maximum (λem) | ~570 - 580 nm | [3][6][7] |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | [8] |

| Quantum Yield (Φ) | ~0.1 | [8] |

| Molecular Formula | C₂₅H₂₁N₃O₃S | [1][4] |

| Molecular Weight | ~443.5 g/mol | [4] |

Key Characteristics

-

Fluorescence: TRITC emits a bright, easily detectable orange-red fluorescence.[3]

-

Reactivity: The isothiocyanate group (-N=C=S) reacts efficiently with primary amine groups (-NH₂) found on proteins and other biomolecules, forming a stable thiourea bond. This reaction is most efficient at a pH of 8-9.[4][9]

-

Isomers: TRITC is typically available as a mixture of two isomers, 5-TRITC and 6-TRITC.[1] For most applications, the isomeric mixture is suitable as their spectral properties are nearly identical.[1]

-

Photostability: TRITC exhibits good photostability, which is advantageous for applications requiring prolonged exposure to excitation light, such as time-lapse imaging.[3] However, for experiments demanding exceptional photostability, newer generation dyes may offer enhanced performance.[2][10]

-

pH Sensitivity: A significant advantage of TRITC is that its fluorescence is largely insensitive to pH changes within the physiological range.[1][11]

-

Solubility: TRITC is soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][4]

Experimental Methodologies

Effective use of TRITC requires robust and validated protocols. Below are detailed methodologies for common applications.

Antibody Conjugation with TRITC

This protocol describes the covalent labeling of an antibody with TRITC. The goal is to achieve an optimal dye-to-protein ratio for bright, specific staining.

Materials:

-

Antibody solution (e.g., IgG) at 2-10 mg/mL in amine-free buffer.

-

Conjugation Buffer: 100 mM carbonate/bicarbonate buffer, pH 9.0.

-

TRITC powder.

-

Dimethyl sulfoxide (DMSO).

-

Gel filtration column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO) for purification.[12]

Procedure:

-

Antibody Preparation: Dialyze the antibody solution against the Conjugation Buffer overnight at 4°C to remove any amine-containing buffers (like Tris) which would compete in the reaction.[9] Adjust the antibody concentration to 6 mg/mL.[12]

-

TRITC Solution Preparation: Immediately before use, dissolve TRITC powder in DMSO to a concentration of 1 mg/mL.[12]

-

Conjugation Reaction: While gently stirring, slowly add 35 µL of the TRITC solution for every 1 mL of the 6 mg/mL antibody solution.[9][12]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark to prevent photobleaching.[9][12]

-

Purification: Separate the TRITC-conjugated antibody from unreacted dye and hydrolysis byproducts. This is typically achieved using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[9][12] The first colored peak to elute is the labeled antibody.

-

Characterization (Optional but Recommended): Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for TRITC).

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a TRITC-conjugated secondary antibody for the indirect immunofluorescence staining of a target antigen in fixed and permeabilized cells.

Materials:

-

Cells grown on sterile glass coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20).

-

Primary Antibody (unlabeled, specific to the target antigen).

-

TRITC-conjugated Secondary Antibody (specific to the host species of the primary antibody).

-

Nuclear Counterstain (e.g., DAPI).

-

Antifade Mounting Medium.

Procedure:

-

Cell Culture: Grow cells to the desired confluency on coverslips in a petri dish or multi-well plate.

-

Washing: Gently wash the cells twice with PBS to remove culture media.

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes. For membrane-associated antigens, this step may be omitted.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal working concentration. Apply the diluted antibody to the cells and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[13]

-

Washing: Wash the cells three times with PBST for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the TRITC-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBST for 5 minutes each in the dark.

-

Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Final Washes: Wash the cells twice with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for TRITC (Excitation: ~540/25 nm, Emission: ~605/55 nm).

Visualized Workflows and Pathways

To further clarify the processes and relationships involved in using TRITC, the following diagrams are provided.

References

- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 2. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - GT [thermofisher.com]

- 3. optolongfilter.com [optolongfilter.com]

- 4. Tetramethylrhodamine isothiocyanate (mixed isomers) | CAS 95197-95-8 | Cayman Chemical | Biomol.com [biomol.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 7. 5-TRITC | Tetramethylrhodamine-5-isothiocyanate | Dye | TargetMol [targetmol.com]

- 8. Spectral properties of tetramethylrhodamine (TRITC). | AAT Bioquest [aatbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]

- 11. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. usbio.net [usbio.net]

Applications of TRITC in Cell Biology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine isothiocyanate (TRITC) and its applications in modern cell biology research. TRITC, a derivative of the rhodamine dye, is a widely used fluorophore that emits a bright orange-red fluorescence, making it an invaluable tool for visualizing cellular structures and processes.[1] Its isothiocyanate group allows for the covalent labeling of proteins and other biomolecules, enabling a broad range of applications from fluorescence microscopy to flow cytometry.[1][2]

Core Principles of TRITC

TRITC is an amine-reactive fluorescent dye, meaning its isothiocyanate functional group (-N=C=S) readily reacts with primary amines, such as the lysine residues on proteins, to form stable thiourea bonds.[1][2][3] This property makes it a versatile tool for labeling antibodies, phalloidins for actin staining, and other biomolecules for use in various cell-based assays.[4]

Upon excitation with light at its maximum absorption wavelength, TRITC emits fluorescence at a longer wavelength. This Stokes shift is a fundamental principle of fluorescence microscopy, allowing for the detection of the emitted light against a dark background. The choice of appropriate excitation and emission filters is crucial for optimal signal detection.

Quantitative Data Presentation

The photophysical properties of TRITC can vary slightly depending on the solvent and whether it is the 5- or 6-isomer.[1] The following tables summarize the key quantitative data for TRITC.

Table 1: Photophysical Properties of TRITC

| Property | Value | Notes |

| Excitation Maximum (λex) | 544 - 560 nm | Varies with solvent and isomer.[1][2][5] |

| Emission Maximum (λem) | 570 - 596 nm | Varies with solvent and isomer.[1][2][5] |

| Molar Extinction Coefficient (ε) | 65,000 - 85,000 M⁻¹cm⁻¹ | Dependent on solvent and conjugation state.[5][6] |

| Quantum Yield (Φ) | 0.1 - 0.7 | Highly dependent on the local environment and conjugation.[1][5] |

Table 2: Comparison of TRITC with Other Common Red Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness | Photostability |

| TRITC | ~550 | ~575 | ~85,000 | ~0.1-0.7 | Moderate | Good |

| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 | High | Excellent |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | High | Moderate |

Note: Values are approximate and can vary with conjugation and environment. Brighter alternatives with better stability characteristics are available, such as Alexa Fluor™ 546 and Alexa Fluor™ 568. For brighter conjugates and greater photostability, Alexa Fluor 555 is a common alternative to TRITC.[4]

Key Applications and Experimental Protocols

TRITC is a versatile fluorophore with a wide range of applications in cell biology. Below are detailed protocols for some of the most common applications.

Immunofluorescence (IF)

Immunofluorescence is a technique used to visualize the localization of a specific protein or antigen in cells or tissue sections using a specific antibody. TRITC-conjugated secondary antibodies are commonly used in this application.

-

Cell Culture and Fixation:

-

Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

-

Fix the cells by incubating with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[7]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

If targeting an intracellular protein, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[8]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the TRITC-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[7]

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining and Mounting:

-

(Optional) Counterstain the nuclei with a DNA-binding dye like DAPI.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Seal the edges of the coverslip with nail polish and let it dry.

-

Store the slides at 4°C in the dark and image using a fluorescence microscope with the appropriate filter set for TRITC.

-

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. TRITC-conjugated antibodies can be used to label specific cell surface or intracellular proteins for flow cytometric analysis.

-

Cell Preparation:

-

Harvest cells and wash them in ice-cold PBS.

-

Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1-10 x 10⁶ cells/mL.

-

-

Fixation and Permeabilization:

-

Fix the cells by adding an equal volume of 4% formaldehyde in PBS and incubating for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin in PBS) and incubating for 15 minutes at room temperature.

-

-

Staining:

-

Wash the cells once with the permeabilization buffer.

-

Add the TRITC-conjugated primary antibody at the predetermined optimal concentration.

-

Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

-

Wash the cells twice with the permeabilization buffer.

-

-

Data Acquisition:

-

Resuspend the cells in a suitable sheath fluid.

-

Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for TRITC (e.g., 532 nm or 561 nm laser for excitation).

-

Fluorescence In Situ Hybridization (FISH)

FISH is a cytogenetic technique that uses fluorescently labeled nucleic acid probes to detect or localize specific DNA or RNA sequences in cells or tissues. TRITC can be used to label these probes.[10][11]

-

Sample Preparation:

-

Prepare chromosome spreads on glass slides or fix cells/tissues as required.

-

Pretreat the slides to remove cytoplasm and proteins (e.g., with pepsin or proteinase K).[10]

-

-

Denaturation:

-

Denature the cellular DNA by immersing the slides in a denaturation solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 2-5 minutes.[10]

-

Dehydrate the slides in a series of ice-cold ethanol washes (70%, 85%, 100%) and air dry.

-

-

Hybridization:

-

Apply the TRITC-labeled DNA probe in a hybridization buffer to the denatured slide.

-

Cover with a coverslip and seal the edges.

-

Incubate in a humidified chamber at 37°C overnight to allow the probe to hybridize to its complementary target sequence.[12]

-

-

Post-Hybridization Washes:

-

Carefully remove the coverslip and wash the slides in a series of increasingly stringent wash buffers (e.g., SSC solutions of decreasing concentration and increasing temperature) to remove unbound and non-specifically bound probes.[11]

-

-

Detection and Visualization:

-

Counterstain the DNA with DAPI.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the fluorescent signals using a fluorescence microscope with appropriate filter sets for TRITC and DAPI.

-

Visualization of Cellular Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate common experimental workflows and a signaling pathway where TRITC is frequently employed.

Experimental Workflow: Indirect Immunofluorescence

Caption: Workflow for indirect immunofluorescence using a TRITC-conjugated secondary antibody.

Experimental Workflow: Tracking Nanoparticle Endocytosis

Caption: Workflow for tracking the endocytosis of TRITC-labeled nanoparticles in cells.

Signaling Pathway: T-Cell Receptor Activation and Cytoskeletal Reorganization

Caption: Simplified T-cell receptor signaling pathway leading to actin polymerization.

Troubleshooting

Successful experiments with TRITC require careful optimization. The following table outlines common problems and potential solutions.

Table 3: Troubleshooting Guide for TRITC Staining

| Problem | Potential Cause | Recommended Solution |

| No or Weak Signal | - Inactive primary antibody.- Incorrect secondary antibody.- Low antigen expression.- Photobleaching. | - Use a validated primary antibody.- Ensure secondary antibody is against the host species of the primary.- Use a brighter fluorophore or signal amplification.- Use an anti-fade mounting medium and minimize light exposure. |

| High Background | - Primary or secondary antibody concentration too high.- Inadequate blocking.- Insufficient washing. | - Titrate antibody concentrations.- Increase blocking time or try a different blocking agent.- Increase the number and duration of wash steps. |

| Non-specific Staining | - Cross-reactivity of the secondary antibody.- Hydrophobic interactions of the dye. | - Use a pre-adsorbed secondary antibody.- Include a "secondary antibody only" control.- Increase the detergent concentration in the wash buffer. |

| Photobleaching | - Excessive exposure to excitation light. | - Use an anti-fade mounting medium.- Minimize exposure time during microscopy.- Use a more photostable fluorophore if possible. |

Conclusion

TRITC remains a valuable and widely used fluorophore in cell biology research due to its bright fluorescence, good photostability, and straightforward conjugation chemistry. While newer fluorophores may offer advantages in brightness and photostability, TRITC's well-established protocols and cost-effectiveness ensure its continued relevance. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize TRITC in their studies of cellular structure and function.

References

- 1. Buy Tetramethylrhodamine isothiocyanate (EVT-333508) | 80724-20-5 [evitachem.com]

- 2. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 3. caymanchem.com [caymanchem.com]

- 4. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Spectral properties of tetramethylrhodamine (TRITC). | AAT Bioquest [aatbio.com]

- 6. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 8. ibidi.com [ibidi.com]

- 9. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abyntek.com [abyntek.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. carlroth.com [carlroth.com]

basic principles of TRITC protein conjugation

An In-depth Technical Guide to the Core Principles of TRITC Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine isothiocyanate (TRITC) is a fluorescent dye widely used for covalently labeling proteins, particularly antibodies, for various applications in biological research and diagnostics.[1][2] Its bright orange fluorescence, with excitation and emission maxima around 555 nm and 572 nm respectively, makes it a suitable partner for multiplexing with other fluorophores like FITC.[3] This guide provides a comprehensive overview of the fundamental principles of TRITC protein conjugation, including the underlying chemistry, factors influencing the reaction, detailed experimental protocols, and methods for characterization.

The Chemistry of TRITC Conjugation

The core of TRITC protein conjugation lies in the reaction between the isothiocyanate group (-N=C=S) of the TRITC molecule and the primary amine groups (-NH2) present on the protein.[4][5][6] These primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the polypeptide chain.[7]

The reaction, which occurs under mild alkaline conditions, results in the formation of a stable thiourea bond, covalently linking the TRITC fluorophore to the protein.[6][8] The efficiency of this reaction is highly dependent on the pH of the reaction buffer.

Diagram of the Chemical Reaction

Caption: Chemical reaction between a protein's primary amine and TRITC's isothiocyanate group.

Key Factors Influencing Conjugation Efficiency

Several factors must be carefully controlled to achieve optimal and reproducible TRITC conjugation.

-

pH: The reaction is most efficient in a pH range of 8.0 to 9.0.[4][5][9] At this pH, the primary amine groups are sufficiently deprotonated and thus more nucleophilic, facilitating the reaction with the isothiocyanate group.

-

Buffer Composition: The choice of buffer is critical. Amine-containing buffers, such as Tris, must be avoided as they will compete with the protein for reaction with TRITC.[4] Carbonate/bicarbonate or borate buffers are commonly used.[4][5]

-

Dye-to-Protein Molar Ratio: The molar ratio of TRITC to protein in the reaction mixture influences the degree of labeling. A 15- to 25-fold molar excess of TRITC is often recommended to achieve effective labeling.[4][5] However, this should be optimized for each specific protein to avoid over-labeling, which can lead to fluorescence quenching and protein precipitation.[3]

-

Protein Concentration: Higher protein concentrations can increase the reaction rate.[10] However, excessively high concentrations may lead to aggregation.[9]

-

Temperature and Incubation Time: The conjugation reaction is typically carried out at room temperature for 1-2 hours or at 4°C for a longer duration.[5][]

Quantitative Parameters for TRITC Conjugation

The following table summarizes key quantitative data for planning and executing a TRITC protein conjugation experiment.

| Parameter | Recommended Value/Range | Reference |

| Reaction pH | 8.0 - 9.0 | [4][5][9] |

| Recommended Buffers | 100 mM Carbonate/Bicarbonate, 50mM Borate | [4][5] |

| Dye-to-Protein Molar Excess | 15 to 25-fold | [4][5] |

| Incubation Temperature | Room Temperature or 37°C | [4][5] |

| Incubation Time | 1 - 2 hours | [4][5] |

| TRITC Extinction Coefficient (ε) | ~65,000 M⁻¹cm⁻¹ at 555 nm | [3][12] |

| TRITC Correction Factor (at 280 nm) | 0.34 | [3][12] |

Detailed Experimental Protocol

This protocol provides a general guideline for the conjugation of TRITC to an antibody. It may require optimization for other proteins.

Materials

-

Protein (e.g., Antibody) in an amine-free buffer (e.g., PBS)

-

TRITC Isomer I

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Conjugation Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 9.0

-

Purification Column (e.g., Sephadex G-25) or Dialysis Cassette (10K MWCO)

-

Spectrophotometer

Procedure

-

Protein Preparation:

-

Dialyze the protein solution against the conjugation buffer overnight at 4°C to remove any amine-containing contaminants and to adjust the pH.

-

Determine the protein concentration using its absorbance at 280 nm and its molar extinction coefficient.

-

-

TRITC Solution Preparation:

-

Immediately before use, dissolve TRITC in DMSO to a concentration of 1 mg/mL.[5]

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, slowly add the calculated volume of the TRITC solution to achieve the desired dye-to-protein molar ratio (e.g., 20:1).

-

Incubate the reaction mixture for 2 hours at room temperature in the dark, with continuous stirring.[4]

-

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

-

Calculate the Degree of Labeling (DOL) as described in the following section.

-

Diagram of the Experimental Workflow

Caption: A typical workflow for the conjugation of TRITC to a protein.

Calculation of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of the conjugate.[3] It can be calculated using spectrophotometric measurements.[12]

-

Calculate the molar concentration of the protein:

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

Where:

-

Calculate the Degree of Labeling (DOL):

DOL = A₅₅₅ / (ε_TRITC × Protein Concentration (M))

Where:

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Degree of Labeling | - Inappropriate pH of the reaction buffer.- Presence of primary amines in the buffer (e.g., Tris).- Insufficient dye-to-protein molar ratio.- Inactive TRITC due to improper storage. | - Ensure the pH of the conjugation buffer is between 8.0 and 9.0.- Use an amine-free buffer like carbonate/bicarbonate or borate.- Increase the molar excess of TRITC in the reaction.- Use fresh, properly stored TRITC. |

| Protein Precipitation | - Over-labeling of the protein.- High protein concentration. | - Reduce the dye-to-protein molar ratio.- Decrease the protein concentration in the reaction mixture. |

| High Background Fluorescence | - Incomplete removal of free TRITC. | - Extend the purification step (more dialysis changes or a longer gel filtration column). |

Diagram of a Troubleshooting Logic

Caption: A troubleshooting guide for low degree of labeling in TRITC conjugation.

Conclusion

Successful TRITC protein conjugation is a balance of understanding the underlying chemistry and carefully controlling the experimental parameters. By following the principles and protocols outlined in this guide, researchers can consistently produce high-quality fluorescently labeled proteins for a wide range of applications, from immunofluorescence microscopy to flow cytometry. Optimization of the reaction conditions for each specific protein is key to achieving the desired degree of labeling while maintaining protein function.

References

- 1. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - CA [thermofisher.com]

- 2. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - US [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - UZ [thermofisher.com]

- 9. What are the factors that can affect TRITC-dextran conjugation? | AAT Bioquest [aatbio.com]

- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

TRITC vs. Other Rhodamine Dyes: An In-depth Technical Guide

For researchers, scientists, and drug development professionals venturing into fluorescence-based assays, the selection of an appropriate fluorophore is a critical decision that profoundly impacts experimental outcomes. Among the myriad of available fluorescent labels, rhodamine dyes have long been a mainstay due to their brightness and photostability.[1] This guide provides a detailed comparison of Tetramethylrhodamine isothiocyanate (TRITC), a traditional rhodamine derivative, with other commonly used rhodamine dyes, offering insights into their respective strengths and weaknesses to aid in making an informed choice for your specific application.

Core Photophysical Properties: A Comparative Analysis

The utility of a fluorescent dye is primarily determined by its photophysical properties. These include its maximum excitation and emission wavelengths, molar extinction coefficient (a measure of how strongly it absorbs light at a given wavelength), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. Below is a summary of these key parameters for TRITC and other popular rhodamine dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |

| TRITC | 544 - 557[2][3] | 572 - 576[2][3] | ~85,000 | ~0.25[] | Good[5] |

| Rhodamine B | 545 - 546[6][7] | 567 - 570[6][7] | ~106,000 | 0.49 - 0.70[8] | Good[9] |

| TAMRA | ~553[10] | ~575[10] | Not widely reported | Not widely reported | Good |

| Texas Red® | ~596[11] | ~615 - 620[11][12] | ~85,000 | Not widely reported | Higher than TRITC[12] |

| Rhodamine 6G | 524[6] | 547[6] | ~116,000 | 0.95 | High |

| Rhodamine 123 | 507[6] | 527[6] | ~85,200 | 0.90[13] | Good |

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation state of the dye.[14][15]

In-Depth Look at Key Rhodamine Dyes

TRITC (Tetramethylrhodamine isothiocyanate)

TRITC has been a workhorse in fluorescence microscopy for decades.[16] Its isothiocyanate reactive group allows for the covalent labeling of primary amines on proteins, making it a popular choice for generating fluorescently labeled antibodies and other probes.[17] It exhibits good photostability, which is crucial for imaging applications that require prolonged exposure to excitation light.[5] However, a key limitation of TRITC is its susceptibility to self-quenching when multiple fluorophores are conjugated to a single molecule, which can lead to a decrease in fluorescence intensity.[18]

Rhodamine B

Rhodamine B is another widely used rhodamine dye known for its high fluorescence quantum yield and good water solubility.[][8] It is often used as a tracer dye and in various biotechnological applications.[1][8] Compared to TRITC, Rhodamine B generally exhibits a higher quantum yield, resulting in a brighter signal.[8]

TAMRA (Carboxytetramethylrhodamine)

TAMRA is spectrally similar to TRITC and is often used interchangeably.[3][19] It is commonly used for labeling peptides, proteins, and nucleic acids.[10]

Texas Red®

Texas Red® is a sulfonated rhodamine derivative that offers a significant advantage in multicolor imaging experiments.[11][17] Its emission spectrum is further red-shifted compared to TRITC, which minimizes spectral overlap with green-emitting fluorophores like FITC.[11] This results in better color separation and less bleed-through between channels.[11] Texas Red® is also reported to be brighter and more photostable than TRITC.[12]

Experimental Protocols: A Guideline for Immunofluorescence Staining

Immunofluorescence (IF) is a common application for rhodamine dyes, allowing for the visualization of specific proteins within cells and tissues. The following is a generalized protocol for indirect immunofluorescence using a TRITC-conjugated secondary antibody.

General Workflow for Indirect Immunofluorescence

Caption: General workflow for indirect immunofluorescence staining.

Detailed Methodologies

1. Sample Preparation:

-

Fixation: Cells or tissue sections are fixed to preserve their morphology. A common fixative is 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.

-

Permeabilization: If the target antigen is intracellular, the cell membrane must be permeabilized to allow antibody entry. This is typically achieved by incubating with a detergent solution, such as 0.1-0.5% Triton X-100 in PBS, for 5-10 minutes.

-

Blocking: To prevent non-specific binding of antibodies, samples are incubated in a blocking buffer for 30-60 minutes. The blocking buffer usually contains a protein, such as bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody, diluted in PBS.

2. Antibody Incubation:

-

Primary Antibody: The sample is incubated with the primary antibody, which specifically binds to the target antigen. The antibody is diluted in blocking buffer to a predetermined optimal concentration and incubated for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: After incubation, unbound primary antibody is removed by washing the sample three times with PBS for 5 minutes each.

-

Secondary Antibody: The sample is then incubated with a TRITC-conjugated secondary antibody that recognizes the primary antibody. This incubation is typically carried out for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.

-

Final Washes: The sample is washed again three times with PBS for 5 minutes each to remove unbound secondary antibody.

3. Mounting and Imaging:

-

Mounting: A drop of antifade mounting medium is added to the sample to prevent photobleaching and preserve the fluorescence signal. A coverslip is then carefully placed over the sample.

-

Imaging: The sample is visualized using a fluorescence microscope equipped with the appropriate filter set for TRITC (Excitation: ~540-560 nm, Emission: ~570-580 nm).

The Principle of Fluorescence

The ability of rhodamine dyes to fluoresce is based on the absorption of light at a specific wavelength, which excites the molecule to a higher energy state. The molecule then rapidly returns to its ground state, emitting the excess energy as a photon of light at a longer wavelength.

References

- 1. What are rhodamine dyes? | AAT Bioquest [aatbio.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. TRITC, 5 isomer - Biotium [biotium.com]

- 5. optolongfilter.com [optolongfilter.com]

- 6. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]

- 7. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]

- 8. Rhodamine B - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 5(6)-TAMRA NHS Ester (mixture of isomers), 150810-69-8 | BroadPharm [broadpharm.com]

- 11. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]

- 12. optolongfilter.com [optolongfilter.com]

- 13. Rhodamine 123 - Wikipedia [en.wikipedia.org]

- 14. Spectroscopic properties of fluorescein and rhodamine dyes attached to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photophysical Properties of Rhodamine Dyes in Aqueous Organic Solvents: Evaluation of Ground and Excited State Dipole moments - ProQuest [proquest.com]

- 16. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Rhodamine - Wikipedia [en.wikipedia.org]

- 18. Rhodamines and Rhodamine Derivatives | AAT Bioquest [aatbio.com]

- 19. biocompare.com [biocompare.com]

Mastering TRITC Filters: A Technical Guide for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental concepts and applications of Tetramethylrhodamine Isothiocyanate (TRITC) filters in fluorescence microscopy. TRITC, a bright orange-fluorescent dye, is a widely used fluorophore for labeling antibodies and other proteins, making it an invaluable tool for cellular imaging.[1] This guide will delve into the technical specifications of TRITC filter sets, provide detailed experimental protocols, and illustrate key workflows and signaling pathways to empower researchers in leveraging this technology for their scientific endeavors.

Core Principles of TRITC Fluorescence

Fluorescence microscopy relies on the use of fluorophores, which are molecules that absorb light at a specific wavelength and emit light at a longer wavelength. A TRITC filter set is an optical component designed to selectively transmit the excitation light required to illuminate TRITC and then transmit the emitted fluorescence to the detector while blocking unwanted excitation light.[2][3] This selective filtering is crucial for achieving high-contrast images with a good signal-to-noise ratio.[2][4]

A standard TRITC filter set, often housed in a filter cube, consists of three key components:

-

Excitation Filter: This filter specifically allows a narrow band of wavelengths, typically in the green-yellow region of the spectrum, to pass through and excite the TRITC fluorophore.[5][6]

-

Dichroic Beamsplitter (or Dichroic Mirror): This component reflects the excitation light towards the specimen and transmits the longer-wavelength emission light from the specimen to the detector.[6][7]

-

Emission (or Barrier) Filter: This filter is placed in the imaging path to block any stray excitation light and only transmit the orange-red fluorescence emitted by TRITC.[6][7]

Quantitative Data: TRITC Filter Set Specifications

The precise spectral characteristics of a TRITC filter set are critical for optimal performance. Below is a summary of typical specifications for TRITC filter sets from various manufacturers. These values are essential for matching the filter set to the specific microscope and experimental requirements.

| Parameter | Wavelength Range (nm) | Description |

| Excitation Wavelength | 510 - 560[5] | The range of wavelengths that efficiently excite the TRITC fluorophore. The peak excitation is around 550 nm.[5] |

| Emission Wavelength | 570 - 650[5] | The range of wavelengths emitted by the TRITC fluorophore upon excitation. The peak emission is around 580 nm.[5] |

| Dichroic Cut-On Wavelength | ~562[8][9] | The wavelength at which the dichroic mirror transitions from reflecting shorter wavelengths (excitation) to transmitting longer wavelengths (emission). |

| Example Excitation Filter | 532 - 554[8][9] | A specific bandpass range for an excitation filter in a TRITC filter cube set. |

| Example Emission Filter | 570 - 613[8][9] | A specific bandpass range for an emission filter in a TRITC filter cube set. |

Note: The exact specifications can vary between manufacturers. It is crucial to consult the datasheet for the specific filter set being used.

Experimental Protocols

TRITC-conjugated antibodies are extensively used in immunofluorescence (IF) and fluorescence in situ hybridization (FISH) to visualize specific proteins and nucleic acid sequences within cells and tissues.

Immunofluorescence (IF) Staining Protocol

This protocol provides a general workflow for immunofluorescence staining of cultured cells using a TRITC-conjugated secondary antibody.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate Buffered Saline (PBS)[10]

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-1% Triton X-100 in PBS)[11]

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal serum in PBS)[12]

-

Primary Antibody (specific to the target protein)

-

TRITC-conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

Antifade Mounting Medium[12]

Procedure:

-

Cell Culture and Fixation:

-

Permeabilization (for intracellular targets):

-

If the target protein is intracellular, incubate the cells with permeabilization buffer for 10-20 minutes at room temperature.[11]

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[11]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Mounting and Visualization:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.[12]

-

Visualize the fluorescence using a fluorescence microscope equipped with a TRITC filter set.

-

Fluorescence In Situ Hybridization (FISH) Protocol

This protocol outlines a general procedure for 3D DNA FISH on adherent cells using a directly labeled TRITC probe.

Materials:

-

Adherent cells on coverslips

-

Phosphate Buffered Saline (PBS)

-

Permeabilization Buffers (e.g., saponin/Triton X-100 in PBS)[13]

-

20% Glycerol in PBS[13]

-

0.1 M HCl[13]

-

50% Formamide/2x SSC[13]

-

TRITC-labeled DNA probe[13]

-

Rubber Cement

-

DAPI counterstain[13]

Procedure:

-

Cell Permeabilization:

-

Wash cells twice in PBS.[13]

-

Permeabilize cells with 0.1% saponin/0.1% Triton X-100 in PBS for 10 minutes.[13]

-

Incubate in 20% glycerol/PBS for at least 20 minutes.[13]

-

Perform three freeze/thaw cycles in liquid nitrogen.[13]

-

Wash twice in PBS.[13]

-

Incubate in 0.1 M HCl for 30 minutes.[13]

-

Permeabilize in 0.5% saponin/0.5% Triton X-100/PBS for 30 minutes.[13]

-

Wash twice in PBS.[13]

-

Equilibrate in 50% formamide/2x SSC for at least 10 minutes.[13]

-

-

Denaturation and Hybridization:

-

Denature the sample and the TRITC-labeled probe simultaneously by heating.

-

Apply the probe to the coverslip, seal with rubber cement, and hybridize overnight in a humidified chamber at 37°C.[14]

-

-

Post-Hybridization Washes:

-

Counterstaining and Mounting:

-

Stain the nuclei with DAPI.[13]

-

Mount the coverslip with an appropriate mounting medium.

-

Image using a fluorescence microscope with DAPI and TRITC filter sets.

-

Mandatory Visualizations

Experimental Workflow for Immunofluorescence

The following diagram illustrates the logical flow of a typical immunofluorescence experiment.

Caption: A generalized workflow for an immunofluorescence staining experiment.

Signaling Pathway Example: MAPK/ERK Pathway

TRITC-labeled antibodies can be used to visualize key components of signaling pathways. The diagram below shows a simplified representation of the MAPK/ERK pathway, which is crucial in regulating cell proliferation, differentiation, and survival.

Caption: Simplified diagram of the MAPK/ERK signaling cascade.

Advanced Considerations and Troubleshooting

-

Photobleaching: TRITC, while relatively photostable, can still undergo photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[5] To minimize this, use antifade reagents, limit exposure time, and use the lowest effective excitation intensity.[12]

-

Spectral Overlap: When performing multicolor imaging with other fluorophores like FITC or DAPI, it is crucial to select filter sets that minimize spectral bleed-through, where the emission of one fluorophore is detected in the channel of another.[5][15] Dual and triple bandpass filters are designed for such applications.[15][16][17]

-

Background Fluorescence: High background can obscure the specific signal. This can be caused by autofluorescence from the cells or tissues, or non-specific binding of antibodies. Ensure thorough washing steps and use appropriate blocking agents to minimize background.[2][18]

-

Signal-to-Noise Ratio: To improve the signal-to-noise ratio, use high-quality, bright fluorophores, an optimized filter set, and a sensitive detector.[2]

By understanding the fundamental principles of TRITC filters and implementing optimized experimental protocols, researchers can effectively utilize this powerful tool for a wide range of applications in cellular and molecular biology.

References

- 1. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SK [thermofisher.com]

- 2. optolongfilter.com [optolongfilter.com]

- 3. m.youtube.com [m.youtube.com]

- 4. edmundoptics.co.uk [edmundoptics.co.uk]

- 5. optolongfilter.com [optolongfilter.com]

- 6. Fluorescence Filter Types - Chroma Technology Corp [chroma.com]

- 7. edmundoptics.com [edmundoptics.com]

- 8. edmundoptics.com [edmundoptics.com]

- 9. edmundoptics.com [edmundoptics.com]

- 10. Immunofluorescence (IF) Protocol | Rockland [rockland.com]

- 11. ptglab.com [ptglab.com]

- 12. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Robust 3D DNA FISH Using Directly Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation Protocol for FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Dual Band Excitation: FITC-TRITC | Nikon’s MicroscopyU [microscopyu.com]

- 16. Fluorescence Filter Combinations | Nikon’s MicroscopyU [microscopyu.com]

- 17. Triple Band Excitation: DAPI-FITC-TRITC | Nikon’s MicroscopyU [microscopyu.com]

- 18. Fluorescence Microscopy Configuration and Photomicrography Errors [evidentscientific.com]

Methodological & Application

Application Notes and Protocols: TRITC Conjugation for Primary Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of antibodies is a cornerstone technique in a multitude of life science applications, including immunofluorescence microscopy, flow cytometry, and immunoassays. Tetramethylrhodamine isothiocyanate (TRITC) is a robust and widely used fluorescent dye that covalently binds to primary antibodies. TRITC is an amine-reactive rhodamine derivative that forms a stable thiourea bond with the primary amino groups of proteins, primarily the ε-amino group of lysine residues. This protocol provides a detailed methodology for the successful conjugation of TRITC to primary antibodies, ensuring optimal labeling for downstream applications.

Principle of Reaction

The isothiocyanate group (-N=C=S) of TRITC reacts with the primary amino groups (-NH2) on the antibody, typically from lysine residues, in an alkaline environment (pH 8.0-9.0). This nucleophilic addition reaction results in the formation of a stable thiourea linkage, covalently attaching the fluorescent dye to the antibody.

Data Summary

The following tables provide essential quantitative data for the TRITC conjugation protocol.

Table 1: TRITC Spectroscopic Properties

| Parameter | Value |

| Excitation Maximum (λmax) | ~555 nm |

| Emission Maximum (λmax) | ~578 nm |

| Molar Extinction Coefficient (ε) at λmax | 65,000 M⁻¹cm⁻¹[1] |

| Correction Factor (CF) at 280 nm | 0.34[1] |

Table 2: Typical IgG Antibody Properties

| Parameter | Value |

| Molecular Weight | ~150,000 Da |

| Molar Extinction Coefficient (ε) at 280 nm | 210,000 M⁻¹cm⁻¹ |

Table 3: Expected Results

| Parameter | Typical Range |

| Degree of Labeling (DOL) | 2 - 10 |

| Antibody Recovery (Post-Purification) | >95% |

Experimental Workflow

TRITC conjugation workflow from antibody preparation to final storage.

Experimental Protocols

Materials and Reagents

-

Primary antibody (free of amine-containing buffers like Tris, and stabilizing proteins like BSA)

-

Tetramethylrhodamine isothiocyanate (TRITC)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.0

-

Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Gel filtration column (e.g., Sephadex G-25) with a molecular weight cutoff (MWCO) of >5,000 Da.[2][3]

-

Spectrophotometer

-

Microcentrifuge tubes

-

Pipettes and tips

-

Rotator or shaker

Protocol Steps

1. Antibody Preparation

a. Ensure the antibody is in an amine-free buffer. If the antibody solution contains Tris, glycine, or ammonium ions, it must be buffer exchanged into the Conjugation Buffer. b. The antibody concentration should ideally be between 1-10 mg/mL for optimal labeling.

2. Preparation of TRITC Solution

a. Immediately before use, dissolve TRITC in anhydrous DMSO to a concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

3. Conjugation Reaction

a. While gently stirring, slowly add the TRITC solution to the antibody solution. A starting point for optimization is a 10:1 molar ratio of TRITC to antibody. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing on a rotator is recommended.

4. Purification of the Conjugated Antibody

a. Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[3][4] Equilibrate the column with Purification/Storage Buffer (PBS). b. Apply the reaction mixture to the top of the column. c. Elute the conjugated antibody with PBS. The labeled antibody will be in the first colored fractions to elute, while the smaller, unconjugated TRITC molecules will be retained by the column and elute later. d. Collect the fractions containing the purified antibody-TRITC conjugate.

5. Characterization of the Conjugated Antibody

a. Measure the absorbance of the purified conjugate at 280 nm (A280) and 555 nm (A555) using a spectrophotometer. b. Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

6. Storage

a. Store the conjugated antibody at 4°C for short-term use (up to one month). b. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low DOL | - Insufficient molar ratio of TRITC to antibody.- pH of the conjugation buffer is too low.- Presence of primary amines in the antibody buffer. | - Increase the molar excess of TRITC.- Ensure the conjugation buffer is at pH 8.5-9.0.- Perform buffer exchange of the antibody into an amine-free buffer prior to conjugation. |

| High DOL (potential for precipitation or quenching) | - Excessive molar ratio of TRITC to antibody. | - Decrease the molar excess of TRITC in the conjugation reaction. |

| Low Antibody Recovery | - Non-specific binding of the antibody to the purification column.- Precipitation of the antibody during conjugation. | - Ensure the purification column is properly equilibrated.- Perform conjugation at a lower antibody concentration. |

| High Background Staining in Application | - Incomplete removal of free TRITC. | - Repeat the purification step or use a larger column volume for better separation. |

References

Visualizing the Actin Cytoskeleton: A Step-by-Step Guide to TRITC-Phalloidin Staining

Application Notes

Tetramethylrhodamine (TRITC)-phalloidin is a fluorescent chemical compound used in cell biology to visualize the actin cytoskeleton. Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, and it exhibits a high affinity for filamentous actin (F-actin).[1][2][3] When conjugated to the fluorophore TRITC, it provides a powerful tool for researchers to label and image the intricate network of actin filaments within fixed and permeabilized cells.[1]

The principle of this technique lies in the specific binding of phalloidin to the grooves between F-actin subunits, stabilizing the filaments and preventing their depolymerization.[3] This specific interaction allows for the precise localization and morphological analysis of the actin cytoskeleton, which is crucial for various cellular processes, including cell motility, division, and maintenance of cell shape. TRITC-phalloidin staining is widely applicable in immunofluorescence microscopy and can be combined with other staining techniques, such as DAPI for nuclear counterstaining, to provide a comprehensive view of cellular architecture.[3][4]

Experimental Protocols

This section provides a detailed methodology for staining F-actin in adherent cells using TRITC-phalloidin. The protocol is optimized for fluorescence microscopy and can be adapted for various cell types.

Materials and Reagents

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), 4% in PBS (methanol-free recommended)[3][4][5]

-

Triton X-100, 0.1% in PBS

-

Bovine Serum Albumin (BSA), 1% in PBS

-

TRITC-phalloidin stock solution (e.g., in methanol or DMSO)

-

DAPI (4',6-diamidino-2-phenylindole) stock solution

-

Antifade mounting medium

-

Glass coverslips and microscope slides

-

Cells cultured on glass coverslips

Staining Procedure

-

Cell Preparation:

-

Culture adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 70-80%).[4]

-

Carefully remove the culture medium.

-

-

Washing:

-

Gently wash the cells two to three times with pre-warmed (37°C) PBS to remove any remaining media.[4]

-

-

Fixation:

-

Washing:

-

Aspirate the fixative solution and wash the cells two to three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Washing:

-

Remove the permeabilization buffer and wash the cells two to three times with PBS.

-

-

Blocking (Optional but Recommended):

-

TRITC-Phalloidin Staining:

-

Prepare the TRITC-phalloidin working solution by diluting the stock solution in PBS (a common starting concentration is around 100-200 nM, but this may require optimization).[3] Adding 1% BSA to the staining solution can help minimize non-specific binding.[4]

-

Incubate the cells with the TRITC-phalloidin working solution for 30-60 minutes at room temperature, protected from light.[4]

-

-

Washing:

-

Wash the cells two to three times with PBS to remove unbound TRITC-phalloidin.

-

-

Nuclear Counterstaining (Optional):

-

Final Washes:

-

Wash the cells two to three times with PBS.

-

-

Mounting:

-

Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying and movement.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for TRITC and DAPI.

-

Data Presentation

The following table summarizes the key quantitative data for TRITC-phalloidin and DAPI staining.

| Parameter | TRITC-Phalloidin | DAPI |

| Target | Filamentous Actin (F-actin) | DNA (Cell Nucleus) |

| Excitation Max | ~546 nm[4] | ~358 nm |

| Emission Max | ~575 nm[4] | ~461 nm |

| Stock Solution | ~6.7-7.3 µM in Methanol/DMSO[2][7] | 1 mg/mL |

| Working Concentration | 80-200 nM[3] | 1 µg/mL[6] |

| Incubation Time | 30-60 minutes[4] | 5-10 minutes[6] |

| Fixative | 4% Paraformaldehyde[3] | 4% Paraformaldehyde |

| Permeabilization | 0.1% Triton X-100[3] | 0.1% Triton X-100 |

Visualization of Key Processes

The following diagrams illustrate the experimental workflow and the principle of TRITC-phalloidin binding to F-actin.

References

- 1. Phalloidin staining protocol | Abcam [abcam.com]

- 2. resources.tocris.com [resources.tocris.com]

- 3. yeasenbio.com [yeasenbio.com]

- 4. glpbio.com [glpbio.com]

- 5. Actin Staining Techniques - Actin staining protocols, Actin stain, Actin probe, Acti-stain 488 phalloidin, Acti-stain 555 phalloidin, Acti-stain 535 phalloidin, Acti-stain 670 phalloidin, Actin stain, Actin -stain488. [cytoskeleton.com]

- 6. content.protocols.io [content.protocols.io]

- 7. Protocol for Phalloidin-FITC | Tocris Bioscience [tocris.com]

Application Notes and Protocols: Labeling Secondary Antibodies with TRITC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine isothiocyanate (TRITC) is a widely used fluorescent dye for labeling proteins, particularly antibodies, for various immunofluorescence applications.[1][2] Its bright orange fluorescence, relatively high photostability compared to fluorescein isothiocyanate (FITC), and excitation wavelength suitable for common laser lines make it a valuable tool in cellular imaging and analysis.[1][3] This document provides a detailed protocol for the covalent labeling of secondary antibodies with TRITC, including methods for purification and characterization of the conjugate.